molecular formula C6H7N5 B1430729 [1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine CAS No. 1693854-46-4

[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine

Cat. No.: B1430729
CAS No.: 1693854-46-4
M. Wt: 149.15 g/mol
InChI Key: CCJURWSIVOJJJJ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine is a useful research compound. Its molecular formula is C6H7N5 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of [1,2,4]triazolo[1,5-a]pyridines typically involves cyclization reactions of 2-aminopyridines with various reagents. Notable methods include:

  • Copper-Catalyzed Reactions : Utilizing copper catalysts under air to facilitate N-C and N-N bond formation.
  • Metal-Free Oxidative Annulation : Employing oxidative conditions to achieve high yields of the desired triazole derivatives from readily available starting materials .

Anti-inflammatory Activity

Research has demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibit significant anti-inflammatory properties. For instance, compounds synthesized in a study showed a reduction in carrageenan- and dextran-induced inflammation in rat models. Specific compounds such as 4c and 12a were highlighted for their efficacy in this regard .

Antioxidant Activity

Certain derivatives also displayed notable antioxidant activity. Compounds such as 4f and 12a were found to scavenge free radicals effectively, contributing to their potential use in treating oxidative stress-related conditions .

Antiproliferative Activity

The antiproliferative effects of [1,2,4]triazolo[1,5-a]pyridine derivatives have been evaluated against various cancer cell lines. A study reported that specific derivatives exhibited strong antiproliferative activity against breast, colon, and lung cancer cell lines. The highest activity was attributed to compounds with specific substitutions on the triazole ring .

The biological activities of [1,2,4]triazolo[1,5-a]pyridine derivatives are believed to result from various mechanisms:

  • Inhibition of Key Enzymes : Some studies suggest that these compounds can inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : The interaction with cellular signaling pathways may contribute to their antiproliferative effects.
  • Antioxidant Mechanisms : The ability to scavenge free radicals plays a crucial role in their protective effects against oxidative damage.

Case Studies

StudyFindings
Compounds reduced inflammation in rat models; antioxidant activity noted.
Strong antiproliferative effects against breast and colon cancer cell lines observed.
Identified mechanisms involving enzyme inhibition and signaling modulation.

Scientific Research Applications

Medicinal Applications

The biological activities of [1,2,4]triazolo[1,5-a]pyridin-2-ylhydrazine derivatives are extensive:

  • RORγt Inverse Agonists : These compounds have been identified as potent inhibitors of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in autoimmune diseases. A specific derivative exhibited a favorable pharmacokinetic profile and significant inhibition of IL-17A production in preclinical models .
  • PHD-1 Inhibitors : Another study highlighted derivatives that inhibit hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1), showcasing a novel binding mode that could lead to new cancer therapies .
  • Antimicrobial Activity : The compound has also demonstrated promising antibacterial and antifungal properties against strains like Staphylococcus aureus and Candida albicans, indicating its potential for developing new antimicrobial agents .

Other Therapeutic Uses

Beyond its role in cancer and autoimmune diseases, this compound derivatives have been explored for:

  • Cardiovascular Disorders : Their ability to modulate various biological pathways makes them candidates for treating heart-related conditions.
  • Type 2 Diabetes : Some derivatives have shown efficacy in managing glucose levels and improving insulin sensitivity.

Material Science Applications

In addition to their medicinal properties, [1,2,4]triazolo[1,5-a]pyridine derivatives are also being investigated for applications in material sciences. Their unique structural features make them suitable for developing advanced materials with specific electronic or optical properties.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-9-6-8-5-3-1-2-4-11(5)10-6/h1-4H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJURWSIVOJJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.